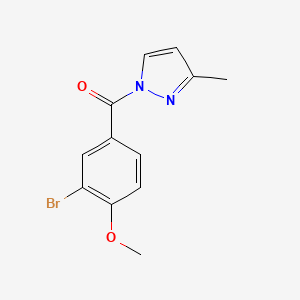
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to interact with various biological systems, making it an essential tool for studying the mechanisms of action of different biological processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole is not fully understood. However, it is known to interact with various biological systems, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to have anti-tumor activity and may have potential as a therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has several advantages for use in lab experiments. It is a synthetic compound that is readily available and easy to synthesize. This compound is also stable and can be stored for long periods, making it ideal for use in experiments that require long-term storage. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in treating cancer. Another potential direction is the use of this compound in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of this compound in treating these diseases. Additionally, this compound may have potential as a tool for studying the role of inflammation in various diseases, including cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole involves several steps, including the reaction of 3-bromo-4-methoxybenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has been widely used in scientific research due to its unique properties. It has been used as a tool for studying various biological processes, including inflammation, cancer, and neurological disorders. This compound has also been used as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(3-methylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-5-6-15(14-8)12(16)9-3-4-11(17-2)10(13)7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFRDYMRUHNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)



![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)